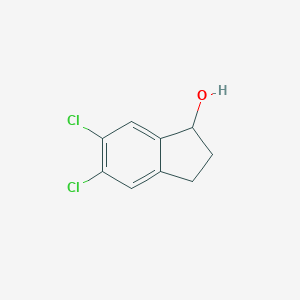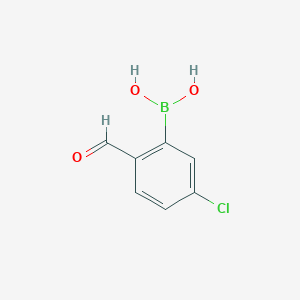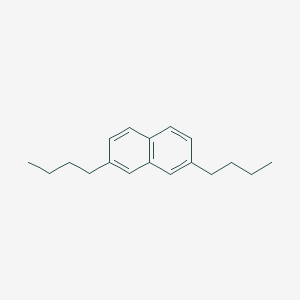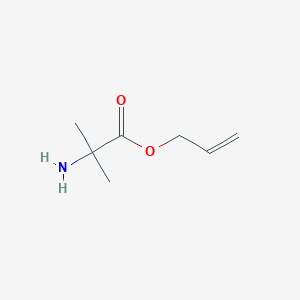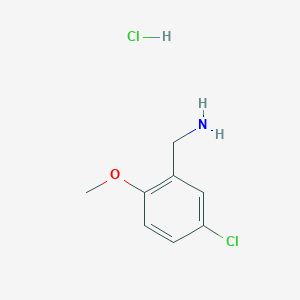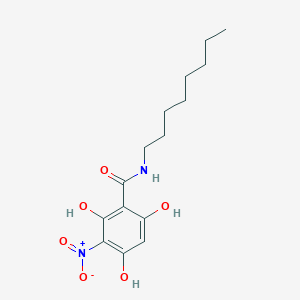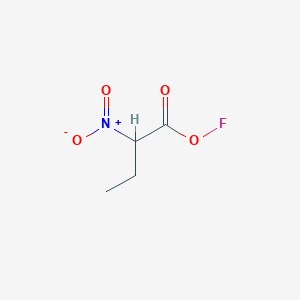
(5-甲基苯并呋喃-2-基)硼酸
描述
(5-Methylbenzofuran-2-yl)boronic acid is a chemical compound with the molecular formula C9H9BO3 . It has a molecular weight of 175.98 g/mol . The IUPAC name for this compound is (5-methyl-1-benzofuran-2-yl)boronic acid . It is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of (5-Methylbenzofuran-2-yl)boronic acid can be represented by the InChI string: InChI=1S/C9H9BO3/c1-6-2-3-8-7 (4-6)5-9 (13-8)10 (11)12/h2-5,11-12H,1H3 . The Canonical SMILES representation is B (C1=CC2=C (O1)C=CC (=C2)C) (O)O .
Chemical Reactions Analysis
Boronic acids, including (5-Methylbenzofuran-2-yl)boronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications . The interaction of boronic acids with diols allows their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Physical And Chemical Properties Analysis
(5-Methylbenzofuran-2-yl)boronic acid has a molecular weight of 175.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass is 176.0644743 g/mol and the monoisotopic mass is also 176.0644743 g/mol . The topological polar surface area is 53.6 Ų . The heavy atom count is 13 .
科学研究应用
Sensing Applications
Boronic acids, including “(5-Methylbenzofuran-2-yl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the manipulation of proteins and cell labelling .
Protein Manipulation and Modification
Boronic acids have been used for the interaction with proteins, their manipulation, and cell labelling . This has been an area of particular growth .
Separation Technologies
Boronic acids have been used in separation technologies . This includes the electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . This is due to their key interaction with diols .
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions . This includes the synthesis of diarylborinic acids and their four-coordinated analogs .
Catalysis
Borinic acids are also used in catalysis . This is due to their enhanced Lewis acidity in comparison to boronic acids .
Materials Science
Borinic acids are used in materials science, including the construction of polymer or optoelectronics materials . This is due to their unique properties and reactivities .
作用机制
Target of Action
The primary target of (5-Methylbenzofuran-2-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (5-Methylbenzofuran-2-yl)boronic acid interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the compound to the palladium (II) complex . The palladium then undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by (5-Methylbenzofuran-2-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the action of (5-Methylbenzofuran-2-yl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of (5-Methylbenzofuran-2-yl)boronic acid is influenced by environmental factors such as temperature and atmospheric conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
属性
IUPAC Name |
(5-methyl-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEHWPXLYXXAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576774 | |
| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylbenzofuran-2-yl)boronic acid | |
CAS RN |
143381-72-0 | |
| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


